molecular formula C23H19NO B14421159 (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone CAS No. 79817-36-0

(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone

Cat. No.: B14421159
CAS No.: 79817-36-0
M. Wt: 325.4 g/mol
InChI Key: ASTKSROGAXWFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of fluorenyl derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone typically involves the reaction of 9H-fluoren-9-one with aniline and cyclopropylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.

Chemical Reactions Analysis

(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction of the compound can lead to the formation of fluorenyl alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where the anilino or cyclopropyl groups are replaced by other functional groups.

Mechanism of Action

The mechanism of action of (9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecules involved .

Comparison with Similar Compounds

(9-Anilino-9H-fluoren-9-yl)(cyclopropyl)methanone can be compared with other fluorenyl derivatives such as:

The uniqueness of this compound lies in its combination of anilino and cyclopropyl groups, which impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

79817-36-0

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

(9-anilinofluoren-9-yl)-cyclopropylmethanone

InChI

InChI=1S/C23H19NO/c25-22(16-14-15-16)23(24-17-8-2-1-3-9-17)20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,24H,14-15H2

InChI Key

ASTKSROGAXWFQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.